molecular formula C6H7N5 B1427084 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 1194799-19-3

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Numéro de catalogue: B1427084
Numéro CAS: 1194799-19-3
Poids moléculaire: 149.15 g/mol
Clé InChI: ZOWILPJYHWRBSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of this compound has been described in various studies . For instance, one study describes a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound has been discussed in several papers . It is noted that the compound has a unique structure that allows it to interact with various biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, one study discusses the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies . For example, one study found that the compound displayed potent dual activity against examined cell lines and CDK2 .

Applications De Recherche Scientifique

Overview of Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines, including 1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine, are fused heterocyclic compounds structurally resembling purines. This similarity has prompted extensive biological investigations to assess their potential therapeutic significance across various disease conditions. The first recognition of their bioactivity was through their adenosine antagonistic properties, which unveiled a wide array of medicinal potentials. These compounds have been involved in various studies ranging from radioactivity tests on mice cells to antitumor testing against specific leukemias in mice. Their biochemical properties have been explored through assays like xanthine oxidase, antioxidant enzyme assays, receptor binding assays, and cytotoxicity evaluations. This collective research foregrounds the medicinal significance of pyrazolopyrimidines in areas such as the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the structure of this compound, is a privileged heterocycle in drug discovery. Its broad range of medicinal properties includes anticancer, anti-infectious, anti-inflammatory, and use in CNS agents and radiodiagnostics. Structure-activity relationship (SAR) studies have been pivotal in deriving lead compounds for various therapeutic targets. The synthetic strategies for these derivatives have been extensively explored, providing a foundation for developing potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation and Synthetic Pathways

The regio-orientation and selectivity of reactions involving 3(5)-aminopyrazoles, which are key intermediates in synthesizing pyrazolo[1,5-a]pyrimidines, highlight the synthetic complexity and versatility of these compounds. Understanding the regio-orientation is crucial for synthesizing and structurally assigning pyrazolo[1,5-a]pyrimidines, indicating the nuanced chemistry involved in developing derivatives like this compound (Mohamed & Mahmoud, 2019).

Safety and Hazards

The safety and hazards associated with this compound have been discussed in several studies . For instance, one study found that the compound inhibited the growth of certain cell lines .

Orientations Futures

The future directions for research on this compound include further exploration of its potential as a therapeutic agent . For example, one study suggested that the compound has potential for further exploration due to its acceptable activity and good plasma stability .

Analyse Biochimique

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine plays a crucial role in biochemical reactions by inhibiting CDK2, an enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression, particularly at the G1-S transition phase . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis . It has shown significant cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, which are essential for cell cycle progression . This inhibition leads to cell cycle arrest at the G1-S phase and induces apoptosis in cancer cells . Additionally, the compound’s interaction with CDK2 involves hydrogen bonding with specific amino acids, ensuring a stable and effective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Degradation of the compound over time can reduce its efficacy, necessitating proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential .

Propriétés

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWILPJYHWRBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Reactant of Route 3
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.